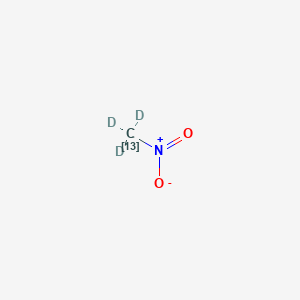
Dioxyde de thiourée
Vue d'ensemble
Description
Thiourea dioxide, also known as amino(imino)methanesulfinic acid, is an organosulfur compound widely used in various industrial and chemical processes. It is a white crystalline powder that is stable in solid form and in cold aqueous solutions. Thiourea dioxide is primarily known for its role as a reducing agent in the textile industry, where it is used for reductive bleaching and dyeing processes .
Applications De Recherche Scientifique
Thiourea dioxide has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Thiourea dioxide, also known as thiox, is an organosulfur compound that primarily targets the textile industry . It functions as a reducing agent , which means it donates electrons to other substances in chemical reactions. This property makes it a key player in reductive bleaching processes in textiles .
Mode of Action
Thiourea dioxide interacts with its targets through redox reactions . In these reactions, thiourea dioxide donates electrons, reducing other substances, while itself being oxidized. The structure of thiourea dioxide depends on its environment . In the presence of water or DMSO, thiourea dioxide converts to the tautomer, a sulfinic acid, named formamidine sulfinic acid .
Biochemical Pathways
Thiourea dioxide affects the redox pathways in the textile industry. As a reducing agent, it plays a crucial role in the reductive bleaching process This process involves the reduction of dyes, resulting in color removal or alteration
Pharmacokinetics
It is known that thiourea dioxide is soluble in water , which could influence its absorption and distribution if it were to enter a biological system.
Result of Action
In the textile industry, the primary result of thiourea dioxide’s action is the reduction of dyes , leading to bleaching or color alteration . On a molecular level, this involves the donation of electrons from thiourea dioxide to the dye molecules.
Action Environment
The action of thiourea dioxide is influenced by environmental factors such as pH and temperature . An aqueous solution of thiourea dioxide has a pH of about 6.5, at which thiourea dioxide is hydrolyzed to urea and sulfoxylic acid . It has been found that at pH values of less than 2, thiourea and hydrogen peroxide react to form a disulfide species . Therefore, it is convenient to keep the pH between 3 and 5 and the temperature below 10 °C .
Analyse Biochimique
Biochemical Properties
Thiourea dioxide and its derivatives have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to these effects .
Cellular Effects
The effects of thiourea dioxide on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiourea dioxide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of thiourea dioxide can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of thiourea dioxide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thiourea dioxide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of thiourea dioxide and any effects on its activity or function are areas of active research .
Méthodes De Préparation
Thiourea dioxide is typically synthesized through the oxidation of thiourea using hydrogen peroxide. The reaction proceeds as follows:
(NH2)2CS+2H2O2→(NH)(NH2)CSO2H+2H2O
This method involves maintaining the pH between 3 and 5 and keeping the temperature below 10°C to ensure the formation of thiourea dioxide . Another method involves the oxidation of thiourea with chlorine dioxide .
Analyse Des Réactions Chimiques
Thiourea dioxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfinic acid derivatives.
Substitution: Thiourea dioxide can participate in substitution reactions, forming different sulfonyl compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various electrophiles for substitution reactions. The major products formed from these reactions are sulfinic acids, nitroalcohols, and sulfonyl compounds .
Comparaison Avec Des Composés Similaires
Thiourea dioxide is often compared with other reducing agents such as sodium dithionite and thiourea. Unlike sodium dithionite, thiourea dioxide is more stable and less prone to decomposition. Compared to thiourea, thiourea dioxide has a higher reducing power and is more effective in certain industrial applications .
Similar Compounds
Thiourea: An organosulfur compound with similar reducing properties but lower stability.
Sodium Dithionite: A powerful reducing agent used in various industrial processes.
Formamidine Sulfinic Acid: The tautomeric form of thiourea dioxide in aqueous solutions.
Thiourea dioxide’s unique stability and reducing power make it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
amino(imino)methanesulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2S/c2-1(3)6(4)5/h(H3,2,3)(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWZTWVYZOZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)S(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2S | |
| Record name | THIOUREA DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029224 | |
| Record name | Amino(imino)methanesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiourea dioxide appears as a white or light-yellow odorless crystalline powder. Mp:126 °C. Soluble in water (27 g / L at room temperature). Decomposes exothermically at temperatures above 126 °C with the emission of noxious gases (sulfur oxides, ammonia, carbon monoxide, nitrogen oxides and hydrogen sulfide) and carbon dioxide. Extended exposure to temperatures above 50 °C and moisture may cause visible decomposition. Irritating to skin and mucous membranes. Corrosive to eye tissue. Used in leather processing, the paper industry, photographic industry, and in textile processing as a bleaching agent. | |
| Record name | THIOUREA DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1758-73-2, 4189-44-0 | |
| Record name | THIOUREA DIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26029 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiourea dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formamidine sulfinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanesulfinic acid, 1-amino-1-imino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amino(imino)methanesulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoiminomethanesulphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Thiourea S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMAMIDINE SULFINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BWR07L73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does thiourea dioxide exert its reducing activity?
A1: Thiourea dioxide exhibits its reducing power through the formation of sulfoxylate ion (SO2^2-) upon decomposition in alkaline solutions. This highly reactive species acts as a strong reducing agent. []
Q2: How does pH affect the reactivity of thiourea dioxide?
A2: Thiourea dioxide decomposes more rapidly in alkaline environments, leading to increased formation of the active reducing species, sulfoxylate. This decomposition is characterized by an induction period followed by the formation of dithionite (S2O4^2-). [, , ]
Q3: How does thiourea dioxide interact with metal ions?
A4: Thiourea dioxide acts as a reducing agent for various metal ions. For instance, it can reduce Fe(III)EDTA to Fe(II)EDTA, a crucial step in NO removal processes. [] This reduction process is influenced by pH and temperature, with higher values leading to faster reduction rates. [] Thiourea dioxide also reacts with nickel ions in an aqueous ammonia solution, with the reaction mechanism depending on the ethanol concentration. At lower ethanol concentrations, the reduction occurs via sulfoxylic acid molecules, while at higher concentrations, radical ions are involved. []
Q4: What is the molecular formula and weight of thiourea dioxide?
A4: The molecular formula of thiourea dioxide is CH4N2O2S, and its molecular weight is 108.12 g/mol.
Q5: How does Fourier Transform Infrared (FT-IR) spectroscopy contribute to understanding the structure of thiourea dioxide?
A6: FT-IR spectroscopy reveals that thiourea dioxide exists in a four-valent state, stabilized by a strong internal zwitterion, rather than the previously assumed six-valent sulfone structure. []
Q6: How does the stability of thiourea dioxide vary with pH?
A7: Thiourea dioxide exhibits higher stability in acidic media compared to alkaline conditions. Its decomposition rate increases with increasing pH. [] This difference in stability is attributed to the formation of the more stable N-alkylthiourea dioxide in acidic conditions. []
Q7: How does temperature affect the stability of thiourea dioxide solutions?
A8: Thiourea dioxide decomposes more rapidly at elevated temperatures, impacting its stability in solutions. [, ] This decomposition limits its application in processes requiring high temperatures.
Q8: What are the challenges associated with the low solubility of thiourea dioxide in certain applications?
A9: The limited solubility of thiourea dioxide in water can hinder its effectiveness in applications such as textile dyeing and finishing. [] To overcome this, researchers have explored using decamethylcyclopentasiloxane as a non-aqueous medium to enhance dispersibility and discharge stability. []
Q9: How can the solubility of thiourea dioxide be improved?
A10: Incorporating hydrophilic groups, such as sulfonic acid groups (-SO3Na), into the thiourea dioxide structure can enhance its water solubility. [] This modification expands the application range of thiourea dioxide in various fields, including papermaking, chemical industries, textiles, and leather processing. []
Q10: How is thiourea dioxide used in textile dyeing and printing?
A11: Thiourea dioxide serves as a reducing agent for vat dyes, converting them into their water-soluble leuco forms, facilitating their application to cellulosic fibers. [, ] It offers advantages over traditional reducing agents due to its lower environmental impact.
Q11: What are the applications of thiourea dioxide in papermaking?
A12: Thiourea dioxide acts as a bleaching agent for deinked pulp in the paper industry. It effectively enhances brightness and reduces color, offering a viable alternative to hydrogen peroxide and sodium hydrosulfite. [, ]
Q12: How is thiourea dioxide utilized in organic synthesis?
A13: Thiourea dioxide has emerged as a catalyst in organic synthesis. It facilitates the synthesis of various heterocyclic compounds via one-pot multicomponent coupling reactions. [] This catalytic activity stems from its ability to promote specific chemical transformations.
Q13: Can you elaborate on the role of thiourea dioxide in cobalt-catalyzed reactions?
A14: Thiourea dioxide acts as a unique promoting agent in cobalt-catalyzed hydrolysis of imines. It facilitates the conversion of imines to corresponding carbonyl compounds and amines under mild conditions. Notably, the reaction does not proceed in the absence of thiourea dioxide. []
Q14: How does thiourea dioxide contribute to the development of chemical light emitting systems?
A15: Thiourea dioxide can be employed as a coreactant for luminol chemiluminescence. This system, particularly when enhanced by Co(2+), exhibits high sensitivity for the detection of thiourea dioxide, luminol, and cobalt ions. [, ]
Q15: How have computational studies enhanced our understanding of thiourea dioxide's interactions with water?
A16: Quantum chemical calculations have been employed to investigate the stability and hydration of thiourea dioxide clusters in water. Studies using MP2 and B3LYP levels with 6-311++G(d,p) basis sets indicate strong interactions between TDO and water molecules. [] The binding energies of TDO clusters increase with the addition of water molecules. [] The PCM model predicts a negative hydration energy for TDO (-20.6 kcal/mol), supporting its solubility in water. []
Q16: How do structural modifications of thiourea dioxide affect its reducing activity?
A17: Introducing alkyl groups to the thiourea dioxide molecule influences its reducing activity. N,N'-dialkylthiourea dioxides generally exhibit higher reducing activity compared to thiourea dioxide, while N-alkylthiourea dioxides are less active in strongly alkaline environments. [] This difference arises from the varying electron-donating capabilities of the alkyl substituents, which affect the ease of sulfoxylate ion formation. []
Q17: How does the age of thiourea dioxide solutions impact its reactivity?
A18: The age of thiourea dioxide solutions significantly influences its reactivity. Freshly prepared solutions show different kinetic behavior compared to aged solutions. [, , ] This difference arises from the slow rearrangement of thiourea dioxide into a more reactive form over time. [, ]
Q18: What strategies can be employed to enhance the stability of thiourea dioxide formulations?
A19: The stability of thiourea dioxide can be enhanced by using stabilizers such as fatty ketones, dihydric alcohols, or tribasic alcohols during synthesis. [] Additionally, storing thiourea dioxide under cool, dry conditions and away from oxidizing agents can help maintain its stability. []
Q19: What are the safety concerns associated with thiourea dioxide?
A20: While thiourea dioxide itself is not classified as acutely toxic, its decomposition products, such as sulfur dioxide, can pose health hazards. [] Proper handling, storage, and use are essential to minimize risks.
Q20: How can the environmental impact of thiourea dioxide be minimized?
A21: Wastewater generated during thiourea dioxide production contains pollutants like thiourea dioxide, hydrogen peroxide, and thiourea trioxide. [] Implementing effective treatment methods, such as converting thiourea dioxide and hydrogen peroxide into thiourea trioxide, followed by thiourea trioxide recovery through evaporation, can reduce the environmental impact. []
Q21: What analytical techniques are commonly employed for the detection and quantification of thiourea dioxide?
A22: Several analytical methods are available for thiourea dioxide analysis. Iodometry is a classical method for determining thiourea dioxide concentration. [] Polarography, using a dropping mercury electrode and a silver chloride reference electrode, can quantify thiourea dioxide and its decomposition intermediates. []
Q22: How is high-performance liquid chromatography (HPLC) applied in the study of thiourea dioxide reactions?
A23: HPLC, coupled with UV-Vis spectroscopy, aids in investigating the kinetics and mechanism of thiourea dioxide reactions. This technique enables the separation, identification, and quantification of reactants, intermediates, and products. []
Q23: What are some alternatives to thiourea dioxide in specific applications?
A24: Depending on the application, alternatives to thiourea dioxide include sodium hydrosulfite (Na2S2O4) and hydrogen peroxide (H2O2). For instance, in pulp bleaching, hydrogen peroxide and sodium hydrosulfite can be used as alternatives, although thiourea dioxide often provides superior results in terms of brightness and color reduction. [, ]
Q24: What factors need to be considered when choosing between thiourea dioxide and its alternatives?
A24: Factors to consider include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/structure/B52426.png)










![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)

